Enhanced Flory–Huggins Interaction Parameter (χ) for Sub-5 nm Block Copolymer Lithography vs. Mono-Acetoxy Analog
In a direct head-to-head comparison within the same study, block copolymers incorporating poly(3,4-diacetoxystyrene) (PDAS, derived from 1,2-benzenediol, 4-ethenyl-, diacetate) achieved a Flory–Huggins interaction parameter χ of 0.37 when paired with poly(pentadecafluorooctyl methacrylate) (PPDFMA), compared to χ = 0.34 for the mono-acetoxy analog poly(4-acetoxystyrene) (P4AS) with the same fluorinated block [1]. This higher χ translated directly into a smaller minimum cylindrical domain size of 4.8 nm for PPDFMA-b-PDAS versus 5.0 nm for PPDFMA-b-P4AS [1]. The disubstituted acetoxy pattern thus provides a measurable thermodynamic driving force for enhanced microphase separation.
| Evidence Dimension | Flory–Huggins interaction parameter (χ) and minimum cylindrical domain size in block copolymer self-assembly |
|---|---|
| Target Compound Data | χ = 0.37; domain size = 4.8 nm (PPDFMA-b-PDAS) |
| Comparator Or Baseline | χ = 0.34; domain size = 5.0 nm (PPDFMA-b-P4AS, mono-acetoxy analog) |
| Quantified Difference | Δχ = +0.03 (+8.8%); Δ domain size = −0.2 nm (−4%) |
| Conditions | RAFT polymerization; thermal annealing at 160 °C; thin-film and bulk samples characterized by SEM, AFM, and SAXS |
Why This Matters
For organizations developing next-generation lithographic materials, the higher χ of the diacetoxy monomer enables access to smaller feature sizes at equivalent molecular weight, a critical advantage for sub-5 nm node patterning.
- [1] Yang, Z. et al. High-χ Poly(fluorinated methacrylate)-block-Poly(acetoxystyrene) Block Copolymers for Sub-5 nm Nanopatterning. ACS Appl. Mater. Interfaces 2025, 17, 39514–39525. DOI: 10.1021/acsami.5c06668. View Source
